Acide taurohyodésoxycholique

Vue d'ensemble

Description

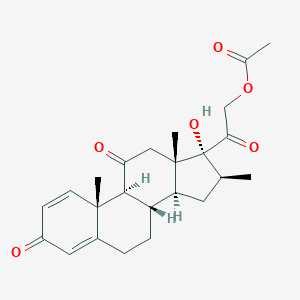

Taurohyodeoxycholic acid is a bile acid derivative, specifically the tauroconjugated form of hyodeoxycholic acid. It is a dihydroxylated natural bile acid that plays a significant role in the digestive system by aiding in the emulsification and absorption of dietary fats. This compound is known for its potential hepatoprotective properties and ability to promote the dissolution of gallstones .

Applications De Recherche Scientifique

Taurohyodeoxycholic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study bile acid chemistry and reactions.

Biology: Investigated for its role in cellular processes and its effects on cell membranes.

Medicine: Explored for its hepatoprotective properties and potential in treating liver diseases and gallstones.

Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent.

Mécanisme D'action

The mechanism by which taurohyodeoxycholic acid exerts its effects involves several molecular targets and pathways:

Bile Acid Receptors: It interacts with bile acid receptors such as FXR (farnesoid X receptor) and TGR5 (G-protein-coupled bile acid receptor), influencing bile acid metabolism and secretion.

Cell Membrane Interaction: It integrates into cell membranes, affecting membrane fluidity and function.

Hepatoprotective Effects: It induces the secretion of biliary phospholipids, which protect liver cells from bile acid-induced toxicity.

Safety and Hazards

Orientations Futures

TUDCA stands as a promising treatment for neurodegenerative diseases . While further clinical evidence is being accumulated for the other diseases, TUDCA is the first neurodegenerative disease being treated with hydrophilic bile acids . Additional prospective randomized studies are needed to confirm the efficacy and safety of this drug .

Analyse Biochimique

Biochemical Properties

Taurohyodeoxycholic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce biliary phospholipid secretion, suggesting a hepatoprotective potential .

Cellular Effects

Taurohyodeoxycholic acid has been shown to have various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have anti-apoptotic and neuroprotective activities, which are particularly relevant in the context of neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of action of Taurohyodeoxycholic acid involves its interactions at the molecular level with various biomolecules. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to reduce cholesterol formation in the liver .

Metabolic Pathways

Taurohyodeoxycholic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are currently limited.

Transport and Distribution

Taurohyodeoxycholic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation . Specific details about these interactions and effects are currently limited.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of taurohyodeoxycholic acid typically involves the conjugation of hyodeoxycholic acid with taurine. This process can be achieved through the following steps:

Activation of Hyodeoxycholic Acid: The carboxyl group of hyodeoxycholic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Conjugation with Taurine: The activated hyodeoxycholic acid is then reacted with taurine in the presence of a base like triethylamine to form taurohyodeoxycholic acid.

Industrial Production Methods: Industrial production of taurohyodeoxycholic acid involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Taurohyodeoxycholic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the ketone or aldehyde groups within the structure.

Substitution: Substitution reactions can occur at the hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with altered functional groups.

Comparaison Avec Des Composés Similaires

Taurohyodeoxycholic acid can be compared with other bile acids such as:

Taurochenodeoxycholic Acid: Another tauroconjugated bile acid with similar hepatoprotective properties but different molecular targets.

Tauroursodeoxycholic Acid: Known for its anti-apoptotic effects and use in treating liver diseases.

Taurodeoxycholic Acid: Shares similar molecular weight and formula but differs in its specific biological activities.

Taurohyodeoxycholic acid stands out due to its unique combination of hepatoprotective properties and ability to promote gallstone dissolution, making it a valuable compound in both research and therapeutic contexts.

Propriétés

IUPAC Name |

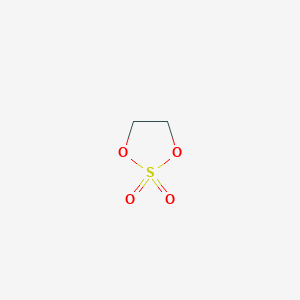

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPOCDLAFAFNT-BHYUGXBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952061 | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2958-04-5 | |

| Record name | Taurohyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAURINE HYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does THDCA influence bile lipid secretion?

A1: THDCA stimulates the secretion of both cholesterol and phospholipids in the bile [, , ]. Interestingly, it promotes a higher phospholipid/cholesterol secretory ratio compared to another bile acid, Tauroursodeoxycholic acid (TUDCA) [].

Q2: Can THDCA protect against cholestasis induced by other bile acids?

A2: Yes, studies show that THDCA can effectively prevent liver damage caused by Taurochenodeoxycholic acid (TCDCA) []. It achieves this by enhancing the biliary secretion of TCDCA, thereby reducing its accumulation in the liver [, ].

Q3: Does THDCA impact drug metabolism in the liver?

A3: Research suggests that THDCA can induce cytochrome P4503A (CYP3A) enzymes in the liver [, ]. This induction may contribute to its hepatoprotective effects by enhancing the metabolism and excretion of toxic bile acids [].

Q4: What is the role of P-glycoprotein in THDCA's mechanism of action?

A4: While not directly addressed in the research provided, it's hypothesized that THDCA-induced CYP3A overexpression might be associated with increased P-glycoprotein expression. This could facilitate the biliary excretion of toxic bile acids like TCDCA during cholestasis [].

Q5: What is the molecular formula and weight of THDCA?

A5: The molecular formula of THDCA is C26H44NO6S, and its molecular weight is 498.7 g/mol. Unfortunately, the provided research excerpts do not offer specific spectroscopic data for THDCA.

Q6: Is there information on the material compatibility, stability, and catalytic properties of THDCA?

A6: The provided research focuses primarily on THDCA's biological activity and effects. Information regarding material compatibility, stability under various conditions, catalytic properties, reaction mechanisms, selectivity, and related applications falls outside the scope of these studies.

Q7: What insights have computational chemistry and modeling provided into THDCA's activity?

A7: While the provided research doesn't delve into computational modeling of THDCA, one study investigating bile acid interactions with the epithelial sodium channel (ENaC) utilized photoaffinity labeling and functional experiments to demonstrate direct binding of bile acids, including THDCA, to ENaC subunits [, ]. This suggests potential for future computational studies to further elucidate binding mechanisms and SAR.

Q8: Are there details about THDCA's stability under various conditions, formulation strategies, and adherence to SHE regulations?

A8: The provided research primarily focuses on THDCA's biological activity and effects. Detailed information on its stability and formulation, as well as its environmental impact, degradation, recycling and waste management, and adherence to SHE regulations is not covered within these studies.

Q9: Has THDCA demonstrated efficacy in preclinical models of disease?

A9: Yes, THDCA has shown promising effects in preclinical models. In a mouse model of ulcerative colitis induced by trinitrobenzene sulfonic acid (TNBS), THDCA exhibited a protective effect [, ]. Additionally, it alleviated steatohepatitis in a mouse model of non-alcoholic steatohepatitis (NASH) induced by a methionine and choline deficient (MCD) diet [].

Q10: What about THDCA's performance in human clinical trials?

A10: While the provided research doesn't detail specific results from human clinical trials, one abstract mentions a double-blind controlled trial investigating THDCA's efficacy and safety in treating dyspeptic disturbances associated with gallstones or other hepatic disorders []. Another abstract mentions a preliminary report on THDCA's effect on biliary lipid secretion in humans [].

Q11: Is there information available on potential resistance mechanisms to THDCA or its toxicological profile?

A11: The provided research primarily focuses on THDCA's beneficial effects and mechanisms. It lacks information concerning potential resistance mechanisms or cross-resistance with other compounds. Regarding toxicology, studies in rats and dogs indicate that THDCA exhibits a favorable safety profile at therapeutic doses [, ]. Further research is needed to fully elucidate any potential long-term effects.

Q12: Does the research address THDCA's potential for immunogenicity, interactions with drug transporters and metabolizing enzymes, biocompatibility, or potential alternatives?

A12: The provided research primarily focuses on THDCA's impact on bile acid metabolism and associated effects. Information concerning its immunogenicity, interactions with drug transporters and metabolizing enzymes (beyond CYP3A induction), biocompatibility, biodegradability, and potential alternatives or substitutes is not covered in detail within these studies.

Q13: What is the historical context of THDCA research, and are there collaborative, interdisciplinary approaches driving its investigation?

A13: While the research doesn't offer a dedicated historical overview, it reflects an evolving understanding of THDCA's role in bile acid metabolism and potential therapeutic applications. The studies utilize a range of methodologies, highlighting interdisciplinary collaborations across fields like pharmacology, toxicology, and microbiology. Notably, research investigating THDCA's impact on the gut microbiota and its connection to metabolic diseases emphasizes the growing trend of cross-disciplinary research in understanding host-microbe interactions [, , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)